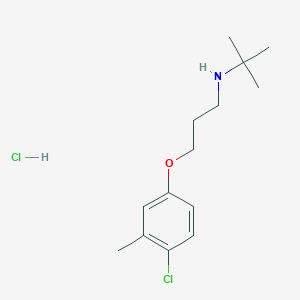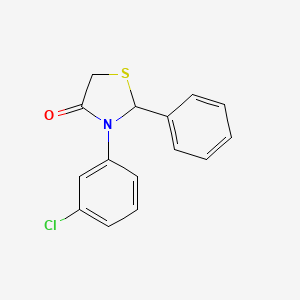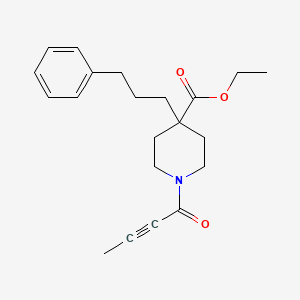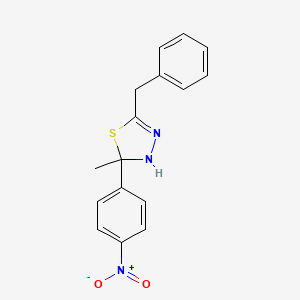
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential use in the treatment of obesity and metabolic disorders.
Wirkmechanismus
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the breakdown of stored fat and the release of fatty acids into the bloodstream. This process, known as lipolysis, increases energy expenditure and reduces body weight gain.
Biochemical and Physiological Effects:
In addition to its effects on lipid metabolism, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been shown to have other biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and mitochondrial biogenesis, which may contribute to its weight loss effects. It also has anti-inflammatory effects and has been shown to reduce liver fat accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a useful tool for studying the β3-adrenergic receptor and its role in lipid metabolism and energy expenditure. Its selectivity for this receptor allows for the specific activation of this pathway without affecting other adrenergic receptors. However, its use in lab experiments is limited by its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of obesity and metabolic disorders. Another area of research is the development of more selective β3-adrenergic receptor agonists with improved potency and pharmacokinetic properties. Finally, there is interest in studying the effects of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride in human clinical trials to determine its safety and efficacy for the treatment of obesity and metabolic disorders.
In conclusion, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a promising candidate for the treatment of obesity and metabolic disorders. Its selective activation of the β3-adrenergic receptor leads to increased energy expenditure and reduced body weight gain. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride involves the reaction of 4-chloro-3-methylphenol with tert-butylamine to form N-(tert-butyl)-4-chloro-3-methylphenylamine. This intermediate is then reacted with 1-chloropropane in the presence of a base to form N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine. Finally, the hydrochloride salt is obtained by treatment with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. In animal studies, it has been shown to increase energy expenditure and reduce body weight gain. It also improves insulin sensitivity and glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[3-(4-chloro-3-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11-10-12(6-7-13(11)15)17-9-5-8-16-14(2,3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSPHVJBFINBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNC(C)(C)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)

![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)